4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine
Overview
Description
MI-2 is an inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins (IC50 = 446 nM). It binds to menin (Kd = 158 nM) and inhibits the menin interaction with the MLL fusion protein MLL-AF9 in HEK293 cells without affecting protein levels of menin or MLL-AF9. MI-2 inhibits the growth of mouse bone marrow cells (BMCs) expressing the Hoxa9 transformation-dependent MLL-AF9 (GI50 = 5 μM). It also inhibits the growth of MV4, KOPN-8, ML-2, and MonoMac6 MLL cells expressing MLL fusion proteins (GI50s = 9.5, 7.2, 8.7, and 18 μM, respectively), as well as induces hematopoietic differentiation.
MI-2 is a Menin-MLL Inhibitor with IC50 value of 0.45 μM.
Scientific Research Applications
Antiproliferative Effects
A study conducted by Mallesha et al. (2012) in the field of antiproliferative activities demonstrated that derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which are structurally related to 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, exhibited significant antiproliferative effects against human cancer cell lines. This indicates potential applications in cancer research and treatment (Mallesha et al., 2012).
Synthesis of Novel Compounds
Abu‐Hashem et al. (2020) and Xu et al. (2014) explored the synthesis of novel compounds involving thiazole and pyrimidine structures, similar to the chemical . These studies highlight the ongoing research in synthesizing new chemical entities with potential biological activities, including antimicrobial and anticancer properties (Abu‐Hashem et al., 2020); (Xu et al., 2014).
Antimicrobial Activity
Yurttaş et al. (2016) investigated dithiocarbamate derivatives bearing thiazole rings, which are structurally related to the compound , for their antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microorganisms (Yurttaş et al., 2016).
Molecular Structure Studies
Anthal et al. (2018) conducted a study on the molecular structure of compounds including piperazine and pyrimidine rings, similar to the chemical structure . Understanding the molecular structure is essential for predicting and rationalizing the biological activities of these compounds (Anthal et al., 2018).
Receptor Affinity and Selectivity
Squarcialupi et al. (2017) explored the role of piperazin-1-yl moieties on the affinity and selectivity profiles of adenosine receptors. This study is relevant for understanding how modifications in chemical structures, like the addition of a piperazine ring, can affect the interaction with biological targets, which is crucial in drug design (Squarcialupi et al., 2017).
properties
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQYLNYQAPCPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716734 | |
Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine | |
CAS RN |
1271738-62-5 | |
Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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